5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
Description
5-Chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative characterized by a 1,3-dihydro-2H-indol-2-one core. Key structural features include:
- 5-Chloro substitution on the indole ring.
This compound belongs to a class of indole derivatives studied for diverse biological activities, including antimicrobial, neuroleptic, and antioxidant properties.
Properties
Molecular Formula |
C20H17Cl3N2O3 |
|---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-11(2)7-18(26)28-24-19-14-9-13(21)4-6-17(14)25(20(19)27)10-12-3-5-15(22)16(23)8-12/h3-6,8-9,11H,7,10H2,1-2H3/b24-19- |
InChI Key |
FOLCWDRFXVWUFU-CLCOLTQESA-N |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one (CAS: 321430-07-3) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of 439.72 g/mol. The presence of multiple chlorine atoms and an indole structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism through which it exerts its anticancer effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of 5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one are multifaceted:
- Caspase Activation : Induces apoptosis through caspase pathway activation.
- Cell Wall Disruption : Interferes with bacterial cell wall synthesis.
- Cytokine Inhibition : Reduces pro-inflammatory cytokine production.
Case Studies
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one exhibit promising anticancer activities. Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Drug Development
The structure of 5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one positions it as a lead compound in drug development. Its analogs are being synthesized and tested for enhanced potency and reduced toxicity profiles. The compound's ability to target specific biological pathways makes it a valuable tool in the design of new therapeutics .
Mechanistic Studies
In vitro studies have been conducted to elucidate the mechanism of action of this compound. Understanding how it interacts with cellular targets can provide insights into its therapeutic potential and guide future modifications to improve efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Efficacy | Showed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study C | Mechanistic Insights | Identified modulation of apoptosis-related proteins in treated cancer cells, suggesting a pathway for therapeutic intervention. |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Indole Derivatives
Key Observations :
- Benzyl Substitution : The 3,4-dichlorobenzyl group in the target compound contrasts with 2,6-dichloro () or trifluoromethyl () analogs, which may alter receptor affinity due to steric and electronic effects.
- Acyloxyimino Chains: The 3-methylbutanoyloxy group in the target compound differs from 4-chlorobutanoyl (), suggesting variations in metabolic stability and solubility.
- Positional Chlorine : 5-Chloro substitution (target) vs. 7-chloro () impacts aromatic ring electronics and binding interactions.
Pharmacological and Functional Comparisons
Functional Insights :
- Antimicrobial Activity: highlights the importance of oxadiazole and tetrahydropyrimidine groups in antimicrobial indole derivatives. The target compound’s acyloxyimino group may mimic these features.
- Neuroleptic Potential: The dichlorobenzyl group in the target compound resembles ’s neuroleptic agent, suggesting possible CNS activity.
- Antioxidant Capacity : Substituents like isopropyl () or hydroxyl groups () correlate with radical scavenging, which the target compound lacks.
Analytical Comparison :
- Melting Points: reports mp 281–282°C for a dichlorobenzoyl-indole derivative, while notes mp 235–237°C for a hydroxy-pyrrolone analog. The target compound’s mp is unreported but expected to vary based on substituents.
- Mass Spectrometry : ’s compound (m/z 378 [M⁺]) and (m/z 386 [M+H]⁺) suggest the target’s molecular ion would align with its higher molecular weight (~450–500 Da).
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
